- Preparation of furopyridine derivatives as FXa inhibitors, Japan, , ,

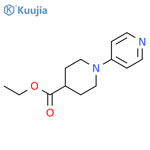

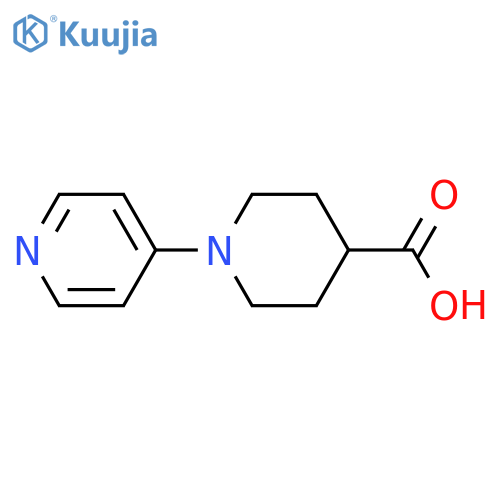

Cas no 93913-86-1 (1-(Pyridin-4-yl)piperidine-4-carboxylic Acid)

93913-86-1 structure

Produktname:1-(Pyridin-4-yl)piperidine-4-carboxylic Acid

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-Pyridine-4-yl-piperidine-4-carboxylic acid

- 1-(4-pyridinyl)-4-Piperidinecarboxylic acid

- 1-Pyridin-4-yl-piperidine-4-carboxylic acid

- 1-pyridin-4-ylpiperidine-4-carboxylic acid

- 4-Piperidinecarboxylicacid, 1-(4-pyridinyl)-

- 1-(pyridin-4-yl)piperidine-4-carboxylic acid

- 1-(pyridin-4-yl)-piperidine-4-carboxylic acid

- 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-

- 1-(4-pyridyl)piperidine-4-carboxylic acid

- 3,4,5,6-tetrahydro-2h-[1,4']bipyridinyl-4-carboxylic acid

- C2142

- N-(4-pyridyl)isonipecotic acid

- N-P

- 1-(4-Pyridinyl)-4-piperidinecarboxylic acid (ACI)

- 1-(4-Pyridinyl)piperidine-4-carboxylic acid

- 1-(4-Pyridyl)-4-piperidinecarboxylic acid

- 1-Pyridine-4-yl-piperidine-4-carboxylicacid

- 3,4,5,6-Tetrahydro-2H-[1,4′]bipyridinyl-4-carboxylic acid

- FS-2147

- 1-Pyridin-4-ylpiperidin-4-carboxylic acid

- UISWRUUBFFHGLE-UHFFFAOYSA-N

- SCHEMBL742952

- 93913-86-1

- 4-Piperidinecarboxylicacid,1-(4-pyridinyl)-

- N-Pyridin-4-ylisonipecotic acid

- 1-(4-pyridinyl)piperidin-4-ylcarboxylic acid

- DTXSID80917203

- J-505118

- CS-0110302

- YSCH0173

- AKOS000177996

- SB40099

- 1-(pyrid-4-yl)-4-(carboxy)piperidine

- MFCD08235220

- 1-(Pyridin-4-yl)piperidin-4-carboxylic acid

- 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid

-

- MDL: MFCD08235220

- Inchi: 1S/C11H14N2O2/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15)

- InChI-Schlüssel: UISWRUUBFFHGLE-UHFFFAOYSA-N

- Lächelt: O=C(C1CCN(C2C=CN=CC=2)CC1)O

Berechnete Eigenschaften

- Genaue Masse: 206.105528g/mol

- Oberflächenladung: 0

- XLogP3: 1

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Anzahl drehbarer Bindungen: 2

- Monoisotopenmasse: 206.105528g/mol

- Monoisotopenmasse: 206.105528g/mol

- Topologische Polaroberfläche: 53.4Ų

- Schwere Atomanzahl: 15

- Komplexität: 219

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

- Farbe/Form: No data avaiable

- Dichte: 1.233

- Schmelzpunkt: No data available

- Siedepunkt: 407.9°Cat760mmHg

- Flammpunkt: 200.5°C

- Brechungsindex: 1.575

- PSA: 53.43000

- LogP: 1.44760

- Dampfdruck: No data available

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315 (100%) H319 (100%) H335 (100%)

-

Warnhinweis:

P264 nach der Behandlung gründlich waschen

p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen

p305, wenn in den Augen

p351 sorgfältig mit Wasser für einige Minuten abspülen

p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen

p337, wenn die Augenreizung anhält

p313 ärztlichen Rat einholen - Sicherheitshinweise: H315 (100%) H319 (100%) H335 (100%)

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1009514-5g |

3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-carboxylic acid |

93913-86-1 | 95% | 5g |

$340 | 2024-07-28 | |

| TRC | P841278-500mg |

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid |

93913-86-1 | 500mg |

$ 230.00 | 2022-06-03 | ||

| Key Organics Ltd | FS-2147-25G |

1-Pyridin-4-yl-piperidine-4-carboxylic acid |

93913-86-1 | >95% | 25g |

£1192.00 | 2025-02-09 | |

| Key Organics Ltd | FS-2147-5MG |

1-Pyridin-4-yl-piperidine-4-carboxylic acid |

93913-86-1 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0273-25g |

3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-carboxylic acid |

93913-86-1 | 97% | 25g |

7801.99CNY | 2021-05-07 | |

| Chemenu | CM174553-10g |

1-Pyridine-4-yl-piperidine-4-carboxylic acid |

93913-86-1 | 95%+ | 10g |

$445 | 2022-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180942-5g |

1-(Pyridin-4-yl)piperidine-4-carboxylic acid |

93913-86-1 | 98% | 5g |

¥2599.00 | 2024-04-24 | |

| Key Organics Ltd | FS-2147-0.5G |

1-Pyridin-4-yl-piperidine-4-carboxylic acid |

93913-86-1 | >95% | 0.5g |

£83.00 | 2023-09-09 | |

| A2B Chem LLC | AC77794-1mg |

1-Pyridin-4-yl-piperidine-4-carboxylic acid |

93913-86-1 | >95% | 1mg |

$202.00 | 2023-12-29 | |

| Aaron | AR005Z72-5g |

1-Pyridine-4-yl-piperidine-4-carboxylic acid |

93913-86-1 | 97% | 5g |

$326.00 | 2024-07-18 |

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Referenz

- Preparation of heterocyclyl-substituted phenoxyalkanoic acids as fibrinogen receptor antagonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Preparation of heterocyclic fibrinogen receptor antagonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt → 0 °C

Referenz

- Preparation of peptides for eliciting an αvβ5 or dual αvβ3/αvβ5 antagonizing effect, United Kingdom, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Referenz

- Preparation of 4-[(4-piperazinobeznoyl)amino]phenyl(oxy)alkanoates as fibrinogen receptor antagonists, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Ethanol , Water ; 5 d, 140 °C

Referenz

- Synthesis and Biological Evaluation of Direct Thrombin Inhibitors Bearing 4-(Piperidin-1-yl)pyridine at the P1 Position with Potent Anticoagulant Activity, Journal of Medicinal Chemistry, 2013, 56(21), 8696-8711

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Ethanol ; 120 °C

Referenz

- Non-Amidine-Containing 1,2-Dibenzamidobenzene Inhibitors of Human Factor Xa with Potent Anticoagulant and Antithrombotic Activity, Journal of Medicinal Chemistry, 2000, 43(11), 2087-2092

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Preparation of benzofuran derivatives as activated blood coagulation factor X inhibitors for treatment of thrombosis, Japan, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- Preparation of bis-amides of 1,2-benzenediamines as antithrombotic agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Referenz

- Fibrinogen receptor antagonists, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Referenz

- Preparation of N-(2-hydroxyethoxy)phenyl heterocyclyl-containing amides as fibrinogen receptor antagonist prodrugs, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Ethanol , Water

Referenz

- Polymer-bound 4-(dialkylamino)pyridines. Synthesis, characterization and catalytic efficiency, Tetrahedron, 1988, 44(23), 7095-108

Herstellungsverfahren 13

Reaktionsbedingungen

Referenz

- Preparation of fused furan compounds as inhibitors of activated blood coagulation factor X, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

Referenz

- Preparation of arginine dipeptide mimics as integrin receptor antagonists, World Intellectual Property Organization, , ,

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Raw materials

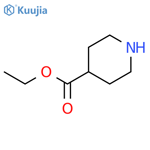

- Ethyl piperidine-4-carboxylate

- Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

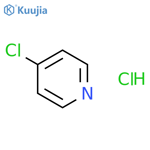

- 4-Chloropyridinium chloride

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Preparation Products

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Verwandte Literatur

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

93913-86-1 (1-(Pyridin-4-yl)piperidine-4-carboxylic Acid) Verwandte Produkte

- 2456-81-7(4-(pyrrolidin-1-yl)pyridine)

- 2767-90-0((1-Pyridin-4-yl)piperidine)

- 10315-06-7(Methyl 1-benzylpiperidine-4-carboxylate)

- 25604-13-1(N-Pyridin-3-yl-succinamic acid)

- 69008-71-5(4-(N,N-Dibutylamino)pyridine)

- 5560-59-8(Alverine citrate)

- 39143-25-4(4-Amino-1-benzylpiperidine-4-carboxylic Acid)

- 1008-91-9(1-(pyridin-4-yl)piperazine)

- 64690-19-3(N-octylpyridin-4-amine)

- 874375-17-4(4-Bromo-7-methylIsatin)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:93913-86-1)1-(Pyridin-4-yl)piperidine-4-carboxylic Acid

Reinheit:99%

Menge:5g

Preis ($):319.0